1-Amino-3,3-diethoxypropane

Heterocyclic Synthesis Lewis Acid Catalysis Piperidine Derivatives

1-Amino-3,3-diethoxypropane (CAS 41365-75-7), also known as 3-aminopropionaldehyde diethyl acetal, is a bifunctional building block with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol. As a primary amine bearing a diethyl acetal-protected aldehyde, it serves as a stable synthetic equivalent of 3-aminopropanal in organic synthesis.

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
CAS No. 41365-75-7
Cat. No. B1268047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3,3-diethoxypropane
CAS41365-75-7
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCCOC(CCN)OCC
InChIInChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3
InChIKeyPXXMSHBZYAOHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3,3-diethoxypropane (CAS 41365-75-7): Technical Baseline and Procurement Considerations


1-Amino-3,3-diethoxypropane (CAS 41365-75-7), also known as 3-aminopropionaldehyde diethyl acetal, is a bifunctional building block with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol [1]. As a primary amine bearing a diethyl acetal-protected aldehyde, it serves as a stable synthetic equivalent of 3-aminopropanal in organic synthesis [2]. The compound is a colorless to pale yellow liquid with a density of 0.91 g/mL at 25°C, a boiling point of 72°C (at 12 mmHg), and a flash point of 78°C (closed cup) . It is miscible with water and soluble in many organic solvents . Commercial availability typically includes grades with purity specifications of ≥97%, making it suitable for both academic research and industrial applications in heterocyclic synthesis, polymer modification, and biomedical materials development .

Why 1-Amino-3,3-diethoxypropane Cannot Be Replaced by Generic Aminoacetals or Unprotected Aminoaldehydes


The selection of 1-amino-3,3-diethoxypropane over generic aminoacetal building blocks or unprotected 3-aminopropanal is driven by quantifiable differences in three critical procurement-relevant dimensions: (1) synthetic reaction outcomes differ materially depending on the aminoacetal chain length, with 3-aminopropionaldehyde diethyl acetal enabling six-membered piperidine formation in high yield while shorter-chain analogs yield pyrrolidine products [1]; (2) the acetal-protected form eliminates the intrinsic instability of the parent aldehyde 3-aminopropanal, which is prone to polymerization and oxidation, thereby enabling routine handling, extended storage, and reliable transportation without specialized inert atmosphere infrastructure ; (3) the specific amine-terminated C3 acetal structure confers unique reactivity for hydrogel modification that cannot be replicated by aminoacetaldehyde derivatives, which lack the necessary chain length and functional orientation for effective alginate-chitosan network modulation . Generic substitution without empirical validation of these parameters may compromise synthetic efficiency, increase process complexity, or invalidate material performance specifications.

1-Amino-3,3-diethoxypropane: Quantified Differentiation Evidence Against Key Comparators


Comparative Cyclization Efficiency: 92% Yield in TiCl4-Promoted Piperidine Synthesis vs. Pyrrolidine-Forming Analogs

In a direct head-to-head study published in the Journal of Organic Chemistry, 3-aminopropionaldehyde diethyl acetal (the target compound) reacted with triethyl ethenetricarboxylate in the presence of 1 equivalent of TiCl4 at room temperature to yield 4-ethoxypiperidine-2,3,3-tricarboxylate (a six-membered piperidine) in 92% yield with a 2,4-diastereomer ratio of 1:1 [1]. In contrast, under identical reaction conditions (3 equivalents TiCl4), aminoacetaldehyde diethyl/dimethyl acetals (shorter-chain comparators) yielded five-membered pyrrolidine derivatives [2]. The structural divergence—piperidine vs. pyrrolidine—is dictated entirely by the aminoacetal carbon chain length, making 1-amino-3,3-diethoxypropane the requisite substrate for six-membered heterocycle construction.

Heterocyclic Synthesis Lewis Acid Catalysis Piperidine Derivatives

Hydrolytic Stability Advantage: Acetal Form Enables Room-Temperature Storage vs. Unprotected 3-Aminopropanal Polymerization Risk

3-Aminopropanal (CAS 352-92-1), the free aldehyde counterpart to 1-amino-3,3-diethoxypropane, is documented to be unstable and prone to polymerization and oxidation under standard laboratory conditions, typically requiring storage under an inert atmosphere for any duration . In contrast, the diethyl acetal form (target compound) is significantly more stable, enabling routine handling, storage at room temperature, and transportation without specialized atmospheric controls . Synthetic protocols that require free 3-aminopropanal routinely employ the acetal as a stable precursor, releasing the active aldehyde via acid-catalyzed hydrolysis (e.g., 145 mM acetal in 1.5 M HCl at room temperature for several hours) immediately before use . This stability differential eliminates the operational burden and procurement risk associated with shipping and storing the intrinsically labile free aminoaldehyde.

Chemical Stability Protecting Group Strategy Handling and Storage

Biomaterial-Specific Function: Effective Alginate-Chitosan Hydrogel Modulator for BMSC Delivery in Cartilage Regeneration

1-Amino-3,3-diethoxypropane has been demonstrated as an effective modulator of alginate and chitosan-based hydrogels and has been effectively used for the delivery of bone marrow stromal cells (BMSCs) for cartilage regeneration . Research published in the Journal of Materials Chemistry B: Materials for Biology and Medicine reports on BMSC-laden injectable amino-diethoxypropane modified alginate-chitosan hydrogel for hyaline cartilage reconstruction [1]. This specific application leverages the compound's primary amine functionality to modify polysaccharide networks through covalent conjugation or ionic interaction, influencing cross-linking density, swelling behavior, and mechanical properties [2]. The C3 spacer between the amine and the acetal-protected terminus provides an optimal chain length for hydrogel network modulation—a functional characteristic not replicable by shorter-chain aminoacetals (e.g., aminoacetaldehyde derivatives) which lack the necessary steric and conformational properties.

Tissue Engineering Hydrogel Modification Regenerative Medicine

1-Amino-3,3-diethoxypropane (CAS 41365-75-7): Validated Research and Industrial Application Scenarios


Lewis Acid-Catalyzed Piperidine and Nitrogen-Containing Heterocycle Synthesis

1-Amino-3,3-diethoxypropane is the substrate of choice for TiCl4-promoted cyclization with ethenetricarboxylates to construct six-membered piperidine derivatives, achieving 92% yield with 1 equivalent TiCl4 at room temperature [1]. The reaction provides access to 4-ethoxypiperidine-2,3,3-tricarboxylate scaffolds that are valuable intermediates in medicinal chemistry. Unlike shorter-chain aminoacetaldehyde acetals that produce pyrrolidines, this compound uniquely delivers piperidine frameworks due to its C3 chain length . The acetal group acts as a masked electrophile activated by Lewis acid, enabling efficient heterocycle formation in a single synthetic operation.

Stable Precursor for In Situ Generation of 3-Aminopropanal

In synthetic sequences requiring free 3-aminopropanal, 1-amino-3,3-diethoxypropane serves as a bench-stable, room-temperature-storable precursor that is deprotected immediately before use via acid-catalyzed hydrolysis (e.g., 145 mM acetal in 1.5 M HCl for several hours at room temperature) [1]. This approach bypasses the inherent instability of 3-aminopropanal, which is prone to polymerization and oxidation and otherwise requires inert atmosphere handling . The acetal form thus reduces procurement complexity and enables just-in-time aldehyde generation in multi-step syntheses.

Amine-Functionalized Alginate-Chitosan Hydrogel Modification for Cartilage Tissue Engineering

1-Amino-3,3-diethoxypropane has been validated as an effective modulator of alginate and chitosan-based hydrogels and has been used for BMSC delivery in cartilage regeneration applications [1]. Research published in the Journal of Materials Chemistry B (2015) demonstrates BMSC-laden injectable amino-diethoxypropane modified alginate-chitosan hydrogel for hyaline cartilage reconstruction . The primary amine group enables covalent conjugation or ionic interaction with polysaccharide backbones, while the C3 spacer and acetal terminus provide optimal structural properties for network modification that shorter-chain aminoacetal alternatives cannot match.

PEG-PEI Polyplex Generation for Gene Delivery and Transfection Studies

1-Amino-3,3-diethoxypropane is employed in the generation of polyethylene glycol (PEG) polyethylenimine (PEI) polyplexes conjugate for transfection studies, including applications in hepatocellular carcinoma cell cultures [1]. The compound has also been used as a component of pH-sensitive PEG derivatives for lipopolyplexes formation . Research in the European Journal of Pharmaceutical Sciences (2008) describes amine-reactive pyridylhydrazone-based PEG reagents utilizing this building block for pH-reversible PEI polyplex shielding . This application scenario is relevant for gene delivery research, nucleic acid therapeutics development, and nanomedicine formulation optimization.

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